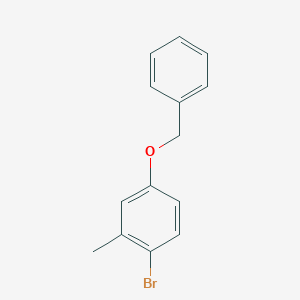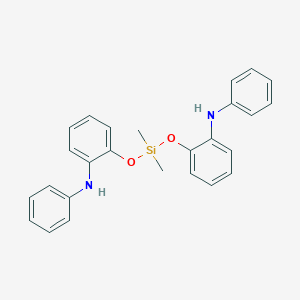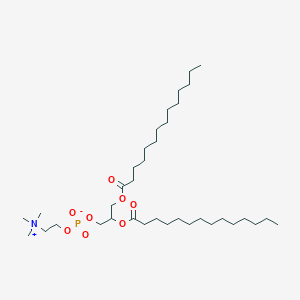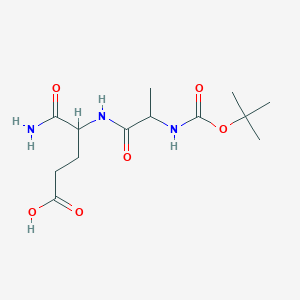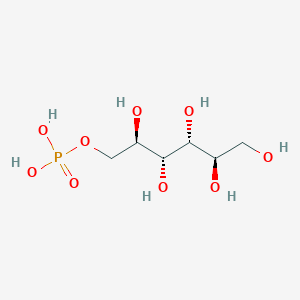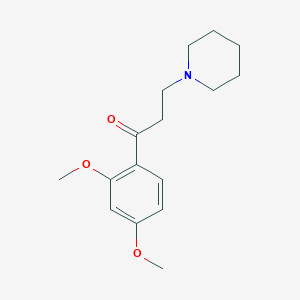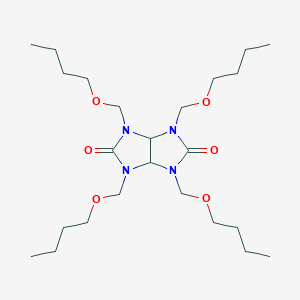
Disilane, hexakis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilane, hexakis(4-methylphenyl)-, is a chemical compound that belongs to the family of silanes. It is an organosilicon compound that is widely used in scientific research applications. The compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of disilane, hexakis(4-methylphenyl)-, is not well understood. However, it is believed that the compound interacts with biological molecules and affects their function. The compound is also believed to have antioxidant properties, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
Disilane, hexakis(4-methylphenyl)-, has unique biochemical and physiological effects. The compound is believed to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage. The compound is also believed to have anti-inflammatory properties, which may contribute to its ability to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disilane, hexakis(4-methylphenyl)-, has several advantages and limitations for lab experiments. The compound is easy to synthesize and is readily available. It is also stable and can be stored for long periods. However, the compound is expensive, which may limit its use in some experiments. The compound is also toxic and requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the use of disilane, hexakis(4-methylphenyl)-, in scientific research. One direction is the development of new materials for various applications. The compound can be used in the synthesis of silicon-containing polymers, which have unique properties and can be used in various applications. Another direction is the study of the compound's mechanism of action. Understanding the mechanism of action of the compound can lead to the development of new drugs and therapies. Finally, the compound can be used in the development of new antioxidant and anti-inflammatory agents, which can be used to treat various diseases.
Conclusion:
Disilane, hexakis(4-methylphenyl)-, is a chemical compound that is widely used in scientific research applications. The compound is synthesized using a specific method and has unique biochemical and physiological effects. The compound has several advantages and limitations for lab experiments and has several future directions for research. Understanding the properties and applications of disilane, hexakis(4-methylphenyl)-, can lead to the development of new materials and therapies for various applications.
Métodos De Síntesis
Disilane, hexakis(4-methylphenyl)-, is synthesized using a specific method. The synthesis method involves the reaction of hexakis(4-methylphenyl)cyclotrisilane with lithium aluminum hydride. The reaction results in the formation of disilane, hexakis(4-methylphenyl)-.
Aplicaciones Científicas De Investigación
Disilane, hexakis(4-methylphenyl)-, is widely used in scientific research applications. The compound is used as a precursor for the synthesis of other organosilicon compounds. It is also used in the development of new materials for various applications. The compound is used in the synthesis of silicon-containing polymers, which have unique properties and are used in various applications such as coatings, adhesives, and electrical insulation.
Propiedades
Número CAS |
15931-53-0 |
|---|---|
Fórmula molecular |
C42H42Si2 |
Peso molecular |
603 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)-tris(4-methylphenyl)silylsilane |
InChI |
InChI=1S/C42H42Si2/c1-31-7-19-37(20-8-31)43(38-21-9-32(2)10-22-38,39-23-11-33(3)12-24-39)44(40-25-13-34(4)14-26-40,41-27-15-35(5)16-28-41)42-29-17-36(6)18-30-42/h7-30H,1-6H3 |
Clave InChI |
MFUDFMHDOHEPHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)[Si](C4=CC=C(C=C4)C)(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)[Si](C4=CC=C(C=C4)C)(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



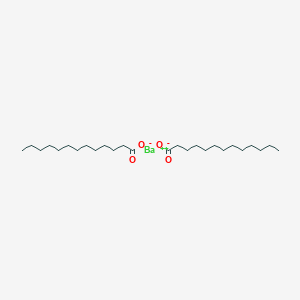
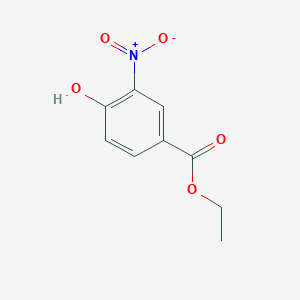
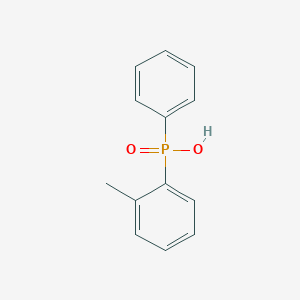

![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)

